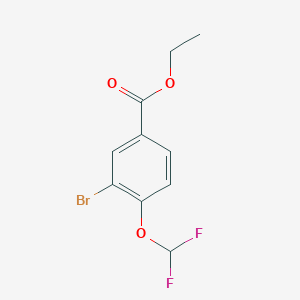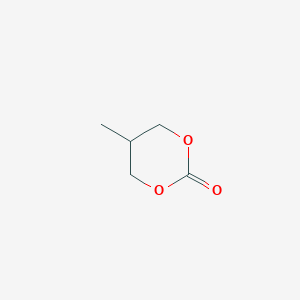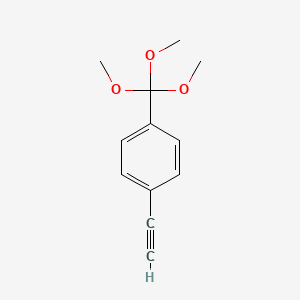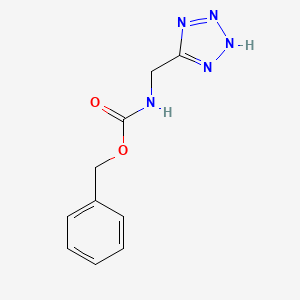
Benzyl ((1H-tetrazol-5-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((1H-tetrazol-5-yl)methyl)carbamate is a synthetic organic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their stability and resistance to biological degradation, making them valuable in various applications, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1H-tetrazol-5-yl)methyl)carbamate typically involves the cycloaddition reaction of organic nitriles with sodium azide in the presence of a catalyst. One efficient method uses FeCl3-SiO2 as a heterogeneous catalyst, which offers high yields and simple work-up procedures . Another approach involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine and ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods: Industrial production methods for tetrazole derivatives often focus on eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzyl ((1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert tetrazoles to amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted tetrazoles .
Scientific Research Applications
Benzyl ((1H-tetrazol-5-yl)methyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Benzyl ((1H-tetrazol-5-yl)methyl)carbamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, enhancing the compound’s efficacy in biological systems . The tetrazolate anion’s lipid solubility allows it to penetrate cell membranes more effectively than carboxylic acids .
Comparison with Similar Compounds
5-(4’-Methyl-1,1’-biphenyl-2-yl)-1H-tetrazole: Used in similar applications but differs in its substituent groups.
5-(Benzylsulfanyl)-1H-tetrazole: Employed in oligonucleotide synthesis as an acidic activator.
3-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Known for its use in cell viability assays.
Uniqueness: Benzyl ((1H-tetrazol-5-yl)methyl)carbamate stands out due to its specific combination of a benzyl group and a tetrazole ring, which imparts unique stability and reactivity properties. Its resistance to metabolic degradation and ability to form stable complexes with metal ions make it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
benzyl N-(2H-tetrazol-5-ylmethyl)carbamate |
InChI |
InChI=1S/C10H11N5O2/c16-10(11-6-9-12-14-15-13-9)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,16)(H,12,13,14,15) |
InChI Key |
IQHHAOGXXZIHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)
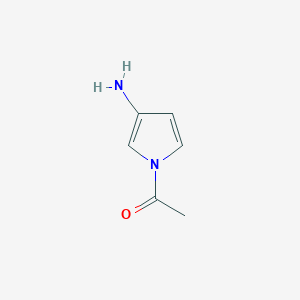
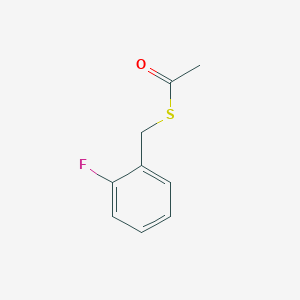

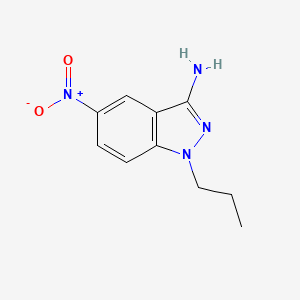


![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)
